molecular formula C8H7NO B14530465 3-(Ethenylideneamino)phenol CAS No. 62496-06-4

3-(Ethenylideneamino)phenol

Cat. No.: B14530465
CAS No.: 62496-06-4
M. Wt: 133.15 g/mol
InChI Key: SIXFBGFTYGQJFS-UHFFFAOYSA-N
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Description

3-(Ethenylideneamino)phenol is an organic compound characterized by the presence of a phenol group (an aromatic ring with a hydroxyl group) and an ethenylideneamino group (a vinyl group attached to an amino group)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethenylideneamino)phenol can be achieved through several methods. One common approach involves the reaction of phenol with ethenylideneamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethenylideneamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Ethenylideneamino)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Ethenylideneamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethenylideneamino group can engage in nucleophilic or electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group, known for its antiseptic properties.

    Aniline: An aromatic amine that serves as a precursor to many industrial chemicals.

    Vinylphenol: A compound with a vinyl group attached to a phenol ring, used in polymer production.

Uniqueness

3-(Ethenylideneamino)phenol is unique due to the presence of both the ethenylideneamino and phenol groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

62496-06-4

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

ethenyl-(3-oxocyclohexa-1,5-dien-1-yl)azanide

InChI

InChI=1S/C8H7NO/c1-2-9-7-4-3-5-8(10)6-7/h2-6H,1H2

InChI Key

SIXFBGFTYGQJFS-UHFFFAOYSA-N

Canonical SMILES

C=C[N-]C1=CC(=O)[CH+]C=C1

Origin of Product

United States

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